9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine
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Overview
Description
Scientific Research Applications
Synthetic Studies and Tautomerism
One study focused on synthetic efforts directed towards Agelasine analogs, involving the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines with various substituents. These compounds showed significant variations in amino/imino tautomer ratios, identified through NMR methods, highlighting the nuanced chemical behavior of these molecules in different conditions (Roggen & Gundersen, 2008).
Synthesis of Labeled Compounds
Another research effort described the synthesis of "9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine" (arprinocid) and its analogs, labeled with carbon-14 for potential use in tracing biological pathways and studies. This synthesis highlights the versatility of these compounds in creating labeled molecules for scientific investigations (Ellsworth, Meriwether, & Mertel, 1989).
Acyclic Nucleotide Analogues
Research on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine also reflects the chemical compound's utility in creating bioactive molecules. These studies provide insights into the chemical transformations and potential biological applications of these analogues, although none exhibited antiviral or cytostatic activity in this particular study (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Large-Scale Synthesis
A detailed study on the process development for the large-scale synthesis of a related N-benzylated chloropurine compound showcases the industrial and pharmaceutical relevance of these chemical entities. This research demonstrates the practical aspects of synthesizing complex molecules on a larger scale, emphasizing the compound's significance in pharmaceutical manufacturing (Shi et al., 2015).
Antibacterial Evaluation
Furthermore, the synthesis and antibacterial evaluation of 1,2,4-triazole compounds containing the purine moiety, including "9H-[1,2,4]Triazolo[4,3-g]purin-5-amine," indicate the potential of such compounds in developing new antibacterial agents. This research underscores the medicinal chemistry applications of purine derivatives in creating new therapeutic agents (Govori, 2017).
Safety and Hazards
The safety information available indicates that 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine should be handled with caution. It has a GHS07 pictogram, which indicates that it can cause certain health hazards . The compound has a signal word of “Warning” and comes with several hazard statements . For detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
9-[(2,5-dimethylphenyl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-3-4-10(2)11(5-9)6-19-8-18-12-13(15)16-7-17-14(12)19/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMOUMUFUNSNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine | |
CAS RN |
1274765-20-6 |
Source
|
Record name | 9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.